molecular formula C13H20N2O B12625902 Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)-

Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)-

Cat. No.: B12625902
M. Wt: 220.31 g/mol
InChI Key: BFPHGIQXGILMPJ-UHFFFAOYSA-N
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Description

Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)-, also known as 2-methoxy-5-(4-methylpiperazin-1-yl)aniline, is an organic compound with the molecular formula C12H19N3O. This compound is characterized by the presence of a benzenamine core substituted with methoxy, methyl, and piperidinyl groups. It is used in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- typically involves the reaction of 2-methoxy-5-methylbenzenamine with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-methoxy-5-methyl-4-piperidin-4-ylaniline

InChI

InChI=1S/C13H20N2O/c1-9-7-12(14)13(16-2)8-11(9)10-3-5-15-6-4-10/h7-8,10,15H,3-6,14H2,1-2H3

InChI Key

BFPHGIQXGILMPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC)N

Origin of Product

United States

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